molecular formula C14H18N2O3S B7541638 N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No. B7541638
M. Wt: 294.37 g/mol
InChI Key: SXWCYRDGCSCNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, commonly known as PSB-0739, is a small molecule inhibitor that targets the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in a range of physiological processes, including osmoregulation, mechanotransduction, and nociception. PSB-0739 has been shown to modulate TRPV4 activity and has potential therapeutic applications in various diseases.

Mechanism of Action

N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a non-selective cation channel that is activated by various stimuli, including mechanical stress, temperature, and osmotic pressure. PSB-0739 modulates N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide activity by binding to a specific site on the channel and inhibiting its function. This inhibition leads to a reduction in calcium influx and downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that PSB-0739 can inhibit N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that PSB-0739 can reduce inflammation, pain, and edema in animal models of various diseases.

Advantages and Limitations for Lab Experiments

PSB-0739 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide. However, PSB-0739 also has some limitations, including its potential off-target effects and the need for further optimization to improve pharmacokinetics and pharmacodynamics.

Future Directions

PSB-0739 has several potential future directions for research. One potential direction is the development of more potent and selective N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide inhibitors based on the PSB-0739 scaffold. Another potential direction is the investigation of the therapeutic potential of PSB-0739 in other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of PSB-0739 on N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide and to optimize its pharmacokinetics and pharmacodynamics for clinical use.

Synthesis Methods

The synthesis of PSB-0739 involves a multi-step process that starts with the reaction of 3-piperidin-1-ylsulfonylphenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then subjected to further chemical transformations, including reduction, cyclization, and deprotection, to obtain the final product, PSB-0739.

Scientific Research Applications

PSB-0739 has been extensively studied in preclinical research for its potential therapeutic applications. Studies have shown that PSB-0739 can modulate N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide activity and has potential therapeutic applications in various diseases, including pulmonary edema, osteoarthritis, and neuropathic pain. PSB-0739 has also been shown to have anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-14(17)15-12-7-6-8-13(11-12)20(18,19)16-9-4-3-5-10-16/h2,6-8,11H,1,3-5,9-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWCYRDGCSCNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

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